

physical and chemical properties of 2-(Methylsulfonyl)-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylsulfonyl)-3-nitropyridine

Cat. No.: B1601964

[Get Quote](#)

An In-depth Technical Guide to **2-(Methylsulfonyl)-3-nitropyridine**: Properties, Reactivity, and Applications

Introduction

2-(Methylsulfonyl)-3-nitropyridine (CAS No. 56825-29-7) is a specialized heterocyclic compound that has emerged as a significant tool in the fields of chemical biology and drug discovery. As a member of the heteroaryl sulfone class of reagents, it functions as a highly selective electrophile, or "warhead," for the covalent modification of cysteine residues in proteins. Its unique chemical architecture, featuring a pyridine ring activated by a nitro group and bearing a methylsulfonyl leaving group, allows for precise and predictable reactivity with biological thiols. This guide provides a comprehensive overview of its physicochemical properties, underlying reaction mechanisms, synthetic methodologies, and key applications for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of **2-(Methylsulfonyl)-3-nitropyridine** are foundational to its handling, storage, and application in experimental settings. The key properties are summarized below.

Property	Value	Source(s)
CAS Number	56825-29-7	[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₄ S	[1]
Molecular Weight	202.19 g/mol	[1]
Appearance	Yellow crystals or powder	-
Melting Point	103 °C (from ethanol)	[2]
Boiling Point	430.1 ± 45.0 °C (Predicted)	[2]
Density	1.483 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	-5.67 ± 0.22 (Predicted)	[2]
Storage	2-8°C, in a dry, well-ventilated place	[2]

Note: Some properties are computationally predicted and should be used as an estimate.

Chemical Reactivity and Mechanism of Action

The utility of **2-(Methylsulfonyl)-3-nitropyridine** stems from its precisely tuned electrophilicity, enabling it to participate in Nucleophilic Aromatic Substitution (SNAr) reactions with exceptional selectivity for thiol nucleophiles, such as the side chain of cysteine.

The SNAr Mechanism with Cysteine

Heteroaryl sulfones are established as effective reagents for the metal-free arylation of cysteine.^[3] The reaction of **2-(Methylsulfonyl)-3-nitropyridine** with a cysteine residue proceeds via a two-step addition-elimination mechanism:

- Nucleophilic Attack: The deprotonated thiol side chain of a cysteine residue (the thiolate anion, -S⁻) acts as a potent nucleophile. It attacks the carbon atom at the 2-position of the pyridine ring, which is rendered highly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[4]

- **Elimination of the Leaving Group:** The aromaticity of the pyridine ring is restored through the elimination of the methylsulfonyl group. This group departs as the stable methanesulfinate anion (CH_3SO_2^-), which is an excellent leaving group. The final product is a stable thioether bond between the pyridine ring and the cysteine residue.

The reaction is pH-dependent, showing increased rates at higher pH values (e.g., 7.0 vs. 6.5). This is consistent with the higher equilibrium concentration of the more nucleophilic thiolate anion at pH levels closer to the pK_a of the cysteine thiol group.^[3]

Figure 1: $\text{S}_{\text{N}}\text{Ar}$ Mechanism with Cysteine

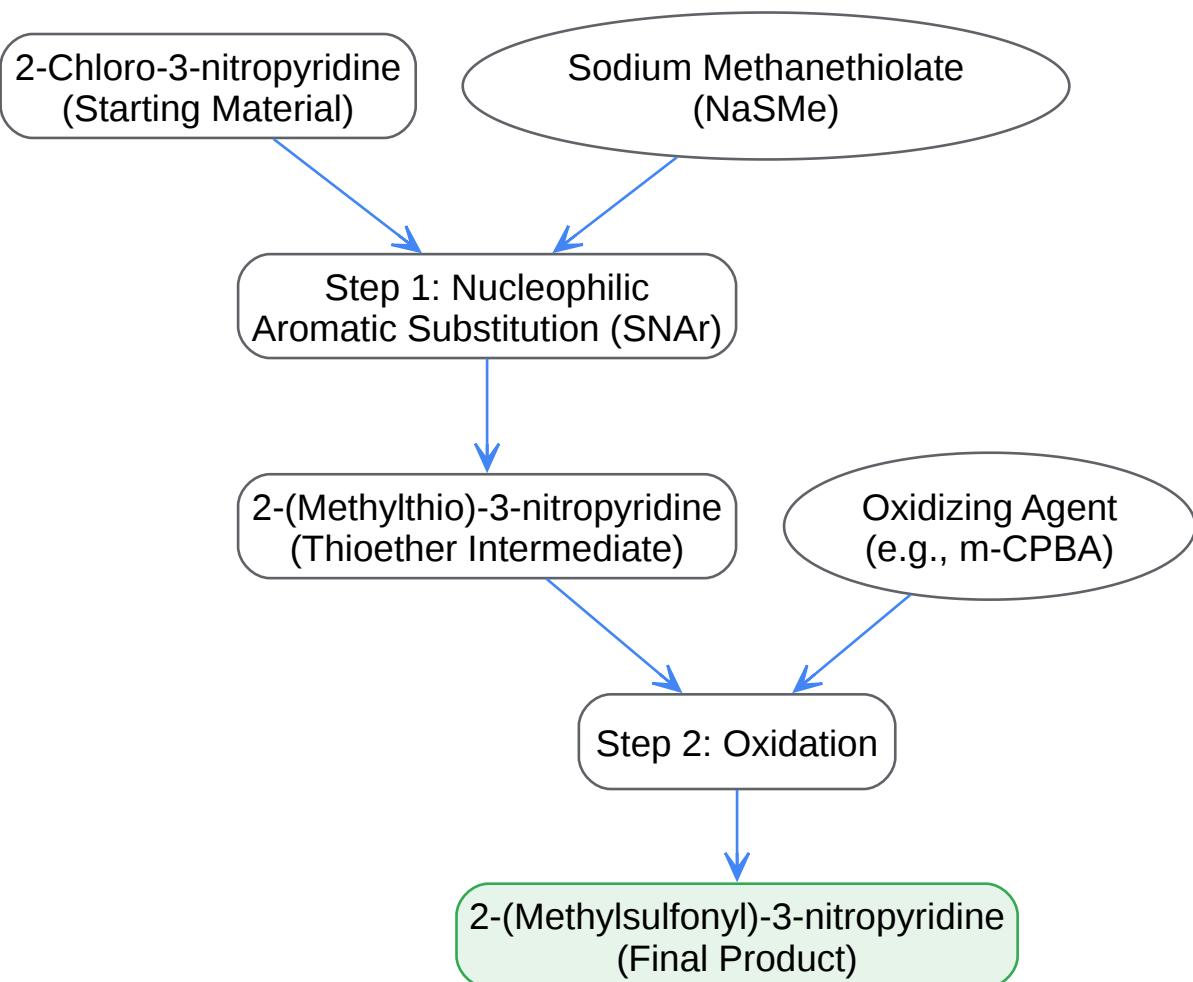
Causality and Chemoselectivity

The exquisite chemoselectivity for cysteine over other nucleophilic amino acid residues (like lysine or serine) is a hallmark of heteroaryl sulfones.^[5] This selectivity is driven by several factors:

- **Superior Nucleophilicity of Thiols:** At physiological pH, a fraction of cysteine residues exists in the highly nucleophilic thiolate form, which is significantly more reactive than the neutral amine groups of lysine or the hydroxyl groups of serine and threonine.
- **"Soft" Electrophile-"Soft" Nucleophile Interaction:** The sulfur of cysteine is a "soft" nucleophile, and the electrophilic carbon of the pyridine ring is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, interactions between soft electrophiles and soft nucleophiles are highly favorable.
- **Irreversible Bond Formation:** The formation of the covalent thioether bond is essentially irreversible under physiological conditions, resulting in a stable conjugate.

Proposed Synthesis Protocol

While a specific, detailed synthesis protocol for **2-(Methylsulfonyl)-3-nitropyridine** is not widely published, a reliable two-step synthetic route can be proposed based on established reactions of related nitropyridines. The synthesis commences with the commercially available precursor, 2-chloro-3-nitropyridine.



[Click to download full resolution via product page](#)

Figure 2: Proposed Synthetic Workflow

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom on 2-chloro-3-nitropyridine with a methanethiolate source. The reaction proceeds smoothly as the chloro group at the 2-position of a nitropyridine is highly activated towards nucleophilic attack.^{[6][7]}

Methodology:

- To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.
- Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude 2-(methylthio)-3-nitropyridine can be purified by silica gel column chromatography if necessary.

Step 2: Oxidation to 2-(Methylsulfonyl)-3-nitropyridine

The thioether intermediate is oxidized to the corresponding sulfone. This transformation is a standard procedure in organic synthesis, and reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose.[\[8\]](#)

Methodology:

- Dissolve the 2-(methylthio)-3-nitropyridine (1.0 eq) from Step 1 in a suitable chlorinated solvent, such as dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (approximately 2.2 eq to ensure complete oxidation to the sulfone) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete conversion of the starting material.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with additional DCM.
- Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield pure **2-(Methylsulfonyl)-3-nitropyridine**.

Applications in Chemical Biology and Drug Discovery

The ability of **2-(Methylsulfonyl)-3-nitropyridine** to selectively and irreversibly bind to cysteine residues makes it a valuable probe and building block in several advanced research areas.

- Targeted Covalent Inhibitors (TCIs): In drug development, this compound can be incorporated into a larger molecule designed to first bind non-covalently to a specific protein target. The proximity and orientation afforded by this initial binding then allows the sulfonylpyridine moiety to react with a nearby cysteine residue, forming a permanent covalent bond. This strategy can lead to drugs with enhanced potency, longer duration of action, and improved selectivity.^[3]
- Chemoproteomics and Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like a fluorophore or a biotin handle) to a **2-(methylsulfonyl)-3-nitropyridine** core, researchers can create probes to identify reactive and accessible cysteine residues across the entire proteome. This approach, known as ABPP, is critical for discovering new drug targets, understanding disease mechanisms, and identifying off-target effects of drugs.^[5]
- Antibody-Drug Conjugates (ADCs): The selective reactivity of sulfonylpyridines can be harnessed to link potent cytotoxic drugs to antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), where the cysteine-reactive linker can ensure a stable attachment of the drug payload.

Figure 3: Application in Targeted Protein Modification

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **2-(Methylsulfonyl)-3-nitropyridine**.

- Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).
- Incompatibilities: Keep away from strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This information is a summary and is not a substitute for a full Safety Data Sheet (SDS).

Conclusion

2-(Methylsulfonyl)-3-nitropyridine is a potent and selective electrophilic reagent with significant applications in modern chemical biology and covalent drug design. Its reactivity is governed by a well-understood SNAr mechanism that favors the modification of cysteine residues, providing a robust method for creating stable, covalent protein-ligand conjugates. The ability to synthesize this compound through straightforward chemical transformations further enhances its accessibility and utility. For researchers aiming to probe protein function or develop next-generation covalent therapeutics, **2-(Methylsulfonyl)-3-nitropyridine** represents a valuable and powerful tool in their chemical arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Methylsulfonyl)-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601964#physical-and-chemical-properties-of-2-methylsulfonyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com